One potential area of use could be in free radical substitution reactions . Toluene, which is a methylbenzene, can react with chlorine in a free radical substitution reaction . Given that “1-Chloro-3-(chloromethyl)-2-fluorobenzene” is a type of dichlorotoluene, it might be used in similar reactions.
1-Chloro-3-(chloromethyl)-2-fluorobenzene, with the chemical formula and a molecular weight of 179.02 g/mol, is an aromatic compound characterized by the presence of both chlorine and fluorine substituents on a benzene ring. The compound is also known by various names including m-Chlorobenzyl chloride and 3-Chlorobenzyl chloride. It features a chloromethyl group (-CH2Cl) and a fluorine atom at the 2-position relative to the chloro group at the 1-position on the benzene ring .
Several synthetic routes exist for producing 1-chloro-3-(chloromethyl)-2-fluorobenzene:
1-Chloro-3-(chloromethyl)-2-fluorobenzene finds applications in various fields:
Interaction studies involving 1-chloro-3-(chloromethyl)-2-fluorobenzene typically focus on its reactivity with nucleophiles. These studies help elucidate its potential as an alkylating agent:
Several compounds share structural similarities with 1-chloro-3-(chloromethyl)-2-fluorobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-fluorobenzene | C7H6ClF | Contains only one chlorine atom and lacks a chloromethyl group. |
| 1-Chloro-3-(chloromethyl)benzene | C7H6Cl2 | Similar structure but lacks fluorine; used in similar applications. |
| 1-Bromo-3-(chloromethyl)-2-fluorobenzene | C7H6BrClF | Contains bromine instead of chlorine; different reactivity profile. |
| 1-Iodo-3-(chloromethyl)-2-fluorobenzene | C7H6IClF | Contains iodine, which may enhance reactivity compared to chlorine. |
These compounds illustrate variations in halogen substituents that influence their chemical behavior and applications in organic synthesis .
The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-chloro-3-(chloromethyl)-2-fluorobenzene [1] [2]. This systematic name follows the standard International Union of Pure and Applied Chemistry naming conventions for substituted benzene derivatives, where the benzene ring serves as the parent structure and substituents are numbered to achieve the lowest possible locant numbers [3] [4].
The systematic naming process for this halogenated aromatic compound involves identifying the benzene ring as the core structure and numbering the carbon positions to minimize the sum of position numbers for all substituents [5]. In this case, the chlorine atom occupies position 1, the fluorine atom is at position 2, and the chloromethyl group is located at position 3, resulting in the lowest possible numbering sequence.
According to Chemical Abstracts Service indexing conventions, this compound may also be referenced as benzene, 1-chloro-3-(chloromethyl)-2-fluoro- [1]. This alternative systematic name places "benzene" as the parent compound followed by the substituent descriptors in alphabetical order, which is consistent with Chemical Abstracts Service naming practices for aromatic compounds.
The compound is known by several alternative names and synonyms in chemical literature and commercial databases. The most frequently encountered synonyms include 3-chloro-2-fluorobenzyl chloride [1] [6], which emphasizes the benzyl chloride functionality, and 1-chloro-3-chloromethyl-2-fluorobenzene [6], which uses the more explicit "chloromethyl" designation instead of the parenthetical format.
Additional alternative designations found in chemical databases include 3-chloro-2-fluoro benzyl chloride and 3-chloro-2-fluorobenzyl chloride [1]. These names highlight the compound's structural relationship to benzyl chloride derivatives and emphasize the halogen substitution pattern on the aromatic ring.
The German systematic name for this compound is 1-Chlor-3-(chlormethyl)-2-fluorbenzol, while the French systematic name is 1-Chloro-3-(chlorométhyl)-2-fluorobenzène [1]. These international nomenclature variants maintain the same structural description while following language-specific naming conventions.
| Database | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 876384-47-3 | Registry Number |
| Molecular Design Limited | MFCD09744684 | Catalog Number |
| PubChem | 20538772 | Compound Identifier |
| ChemSpider | 15151093 | Structure Identifier |
| InChI Key | YLTYCUOGVPKILN-UHFFFAOYSA-N | Structural Hash |
1-Chloro-3-(chloromethyl)-2-fluorobenzene possesses the molecular formula C₇H₅Cl₂F with a molecular weight of 179.019 grams per mole [1] [2] [3]. The exact mass has been determined to be 177.975 daltons [1] [4], reflecting the precise atomic masses of the constituent elements. This compound is catalogued under Chemical Abstracts Service number 876384-47-3 [1] [2] [5] [3] and follows the International Union of Pure and Applied Chemistry nomenclature as 1-Chloro-3-(chloromethyl)-2-fluorobenzene [1] [2] [5].
The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as FC1=C(CCl)C=CC=C1Cl [1] [2] [5] [4], providing a clear indication of the atomic connectivity. The International Chemical Identifier string InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 [1] [2] [4] offers a standardized method for describing the chemical structure, while the corresponding InChI Key YLTYCUOGVPKILN-UHFFFAOYSA-N [1] [2] [4] provides a unique identifier for database searches.
The structural configuration of 1-Chloro-3-(chloromethyl)-2-fluorobenzene is characterized by a benzene ring bearing three distinct substituents positioned at specific carbon atoms. The fluorine atom occupies the 2-position, while chlorine atoms are located at the 1-position directly attached to the ring and at the 3-position through a chloromethyl group (-CH₂Cl). This substitution pattern creates a unique electronic environment that influences the overall molecular properties .
The compound exhibits 10 heavy atoms with a rotatable bond count of 1, corresponding to the rotation around the carbon-carbon bond connecting the chloromethyl group to the benzene ring [7] [4]. The molecular structure contains one aromatic ring system [7] [4], maintaining the characteristic six-membered benzene framework despite the presence of electron-withdrawing substituents.
The density of the compound has been experimentally determined as 1.343 grams per cubic centimeter [1] [5], indicating a relatively dense molecular packing. The boiling point occurs at 216.7 degrees Celsius at standard atmospheric pressure [1] [5], while the flash point is observed at 89.9 degrees Celsius [1] [5], suggesting moderate thermal stability characteristics.
The carbon-chlorine bonds in 1-Chloro-3-(chloromethyl)-2-fluorobenzene exhibit distinct characteristics depending on their chemical environment. For aromatic carbon-chlorine bonds, typical lengths range from 1.725 to 1.748 Å [8], consistent with the shorter bond lengths observed in chlorobenzene derivatives due to partial double bond character arising from resonance effects [9]. The chloromethyl carbon-chlorine bond displays longer distances of 1.780 to 1.815 Å [10], reflecting the purely single bond nature of this aliphatic connection.
The carbon-fluorine bond in the aromatic system exhibits characteristic lengths of 1.350 to 1.370 Å [11], significantly shorter than carbon-chlorine bonds due to the smaller atomic radius of fluorine and the strong electronegativity difference. Aromatic carbon-carbon bonds maintain typical distances of 1.390 to 1.400 Å [9], while the side chain carbon-carbon bond connecting the chloromethyl group spans 1.510 to 1.520 Å [9], consistent with standard single bond parameters.
The aromatic carbon-carbon-carbon angles generally range from 119 to 121 degrees [9], showing slight deviations from the ideal 120-degree benzene geometry due to substituent effects. Carbon-carbon-chlorine angles in the aromatic system typically span 119 to 122 degrees [9], while carbon-carbon-fluorine angles range from 118 to 122 degrees [12], reflecting the electronic influence of these halogen substituents on the ring geometry.
The chloromethyl group exhibits carbon-carbon-carbon angles of 110 to 115 degrees [9], approaching tetrahedral geometry. Aromatic carbon-carbon-hydrogen angles maintain values between 118 to 120 degrees [9], while the methylene group displays hydrogen-carbon-hydrogen angles of 106 to 110 degrees [9], consistent with sp³ hybridization.
The electronic structure of halogenobenzenes, including 1-Chloro-3-(chloromethyl)-2-fluorobenzene, is characterized by frontier molecular orbitals that govern chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital energy typically ranges from -6.0 to -8.0 electron volts for halogenated benzene derivatives [13], while the Lowest Unoccupied Molecular Orbital energy spans -0.5 to -2.0 electron volts [13].
The HOMO-LUMO energy gap for halogenobenzenes generally falls within 4.5 to 7.5 electron volts [13], with the specific value depending on the nature, number, and position of halogen substituents. The molecular static polarizability and ionization potential of the bound halogens serve as primary physical descriptors governing the HOMO-LUMO gap [13]. The presence of multiple electron-withdrawing groups (chlorine and fluorine) in 1-Chloro-3-(chloromethyl)-2-fluorobenzene is expected to lower both HOMO and LUMO energy levels compared to unsubstituted benzene.
The ionization potential for the compound is estimated to range between 8.5 to 9.5 electron volts [14], determined through Koopmans' theorem considerations. The electron affinity is projected to fall within 0.2 to 1.5 electron volts [13], reflecting the electron-withdrawing nature of the halogen substituents. The calculated electronegativity spans 4.0 to 5.5 electron volts [14], while the chemical hardness ranges from 2.0 to 4.0 electron volts [14].
The dipole moment is estimated between 1.5 to 3.0 Debye [11], arising from the asymmetric distribution of electron-withdrawing groups around the benzene ring. The molecular polarizability ranges from 15 to 25 cubic angstroms [13], influenced by the polarizable halogen atoms and the aromatic system.
Computational studies of halogenated benzene derivatives have employed various density functional theory methods to investigate structural and electronic properties. The B3LYP/6-31G(d,p) level provides reliable geometry optimizations [15], while B3LYP/6-311++G(d,p) calculations offer enhanced accuracy for property determinations [16]. Advanced functionals such as M06-2X/6-31+G(d) demonstrate excellent performance for systems involving halogen bonding interactions [17].
Computational vibrational frequency calculations reveal characteristic modes for 1-Chloro-3-(chloromethyl)-2-fluorobenzene. Aromatic carbon-hydrogen stretching vibrations occur between 3000-3100 cm⁻¹ [18], while methylene carbon-hydrogen stretches appear at 2900-3000 cm⁻¹ [19]. Aromatic carbon-carbon stretching modes manifest in the 1450-1650 cm⁻¹ region [18].
The carbon-chlorine stretching vibrations exhibit distinct frequencies: aromatic carbon-chlorine bonds vibrate at 700-800 cm⁻¹ [19], while chloromethyl carbon-chlorine stretches occur at 600-750 cm⁻¹ [19]. Carbon-fluorine stretching produces very strong absorptions between 1000-1300 cm⁻¹ [18], characteristic of the highly polar carbon-fluorine bond.
Density functional theory calculations with hybrid functionals like B3LYP provide reasonable accuracy for geometry optimization and energy calculations [15] [18]. However, for systems containing multiple halogen atoms, careful consideration of functional choice is essential. The B3LYP functional tends to overdelocalize wave functions due to self-interaction error [20], potentially affecting the description of electronic properties in halogenated systems.